molecular formula C14H13N3O2S B11724110 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11724110
M. Wt: 287.34 g/mol
InChI Key: BHTKJYOIXYTTLX-UHFFFAOYSA-N
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Description

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both imidazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with thiazolidine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiazolidine ring may interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both imidazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

Synthesis

The synthesis of thiazolidine derivatives typically involves the condensation of appropriate aldehydes with thiazolidine-4-carboxylic acid. For this specific compound, the synthesis was achieved through a Claisen–Schmidt condensation reaction involving 4-(1H-imidazol-1-yl)benzaldehyde and thiazolidine-4-carboxylic acid. The reaction conditions included the use of an aqueous base and subsequent recrystallization to obtain the final product in good yield .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that This compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound effectively inhibits bacterial growth at low concentrations .

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro studies revealed that it possesses strong inhibitory effects against Candida albicans, with biofilm formation significantly reduced at concentrations correlating with its MIC. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Antioxidant Activity

Thiazolidine derivatives are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. Its antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, where it exhibited notable activity compared to standard antioxidants .

Anticancer Potential

Emerging evidence suggests that This compound may possess anticancer properties. In cell line studies involving human prostate cancer cells, the compound demonstrated significant antiproliferative effects, inducing apoptosis through the activation of caspase pathways. This positions it as a potential candidate for further development in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study conducted by Hussain et al. (2016) evaluated a series of imidazole-containing thiazolidines for their antimicrobial properties. The results indicated that compounds similar to This compound exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents in clinical settings .

Study 2: Antioxidant and Anticancer Activity

In a separate investigation by Zhang et al. (2020), the antioxidant and anticancer activities of thiazolidine derivatives were assessed. The findings revealed that these compounds could reduce cellular viability in cancer cell lines while enhancing oxidative stress markers, suggesting a dual role in combating cancer through both direct cytotoxic effects and modulation of oxidative stress pathways .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(4-imidazol-1-ylphenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H13N3O2S/c18-14(19)12-8-20-13(16-12)7-10-1-3-11(4-2-10)17-6-5-15-9-17/h1-7,9,12,16H,8H2,(H,18,19)

InChI Key

BHTKJYOIXYTTLX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=CC2=CC=C(C=C2)N3C=CN=C3)S1)C(=O)O

Origin of Product

United States

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